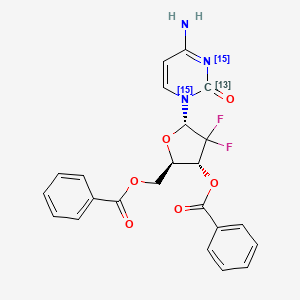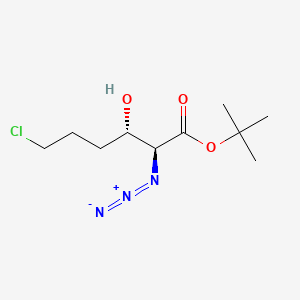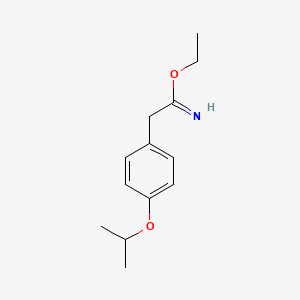
2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is a chemical compound that serves as an intermediate in the synthesis of Isotonitazene, a potent synthetic opioid. This compound is characterized by its molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is primarily used in the pharmaceutical industry for the development of opioid analgesics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester typically involves the reaction of 4-isopropoxybenzaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and flow rates. This method enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding a carboxylic acid and an alcohol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: For the development of opioid analgesics and other therapeutic agents.
Industry: In the production of fine chemicals and as a building block for various chemical syntheses.
作用机制
The mechanism of action of 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester involves its conversion to Isotonitazene, which acts on the opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptors, which are part of the G-protein coupled receptor family.
相似化合物的比较
Etonitazene: A synthetic opioid with a similar structure and pharmacological profile.
Metonitazene: Another potent synthetic opioid with comparable effects.
Butonitazene: A related compound with slight variations in its chemical structure.
Uniqueness: 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its isopropoxy group enhances its lipophilicity, leading to improved membrane permeability and bioavailability.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
ethyl 2-(4-propan-2-yloxyphenyl)ethanimidate |
InChI |
InChI=1S/C13H19NO2/c1-4-15-13(14)9-11-5-7-12(8-6-11)16-10(2)3/h5-8,10,14H,4,9H2,1-3H3 |
InChI 键 |
GDMWRWNPUYKJPP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=N)CC1=CC=C(C=C1)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


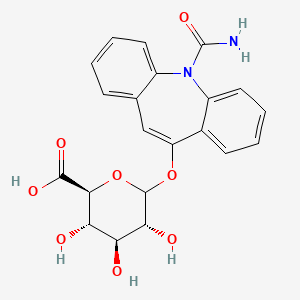
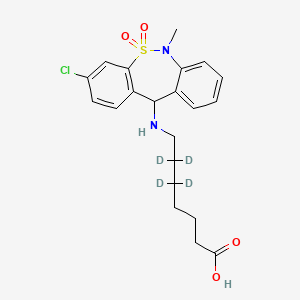

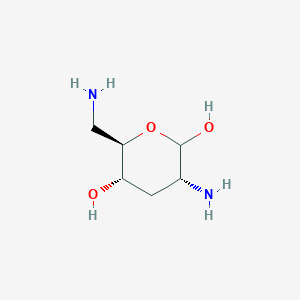

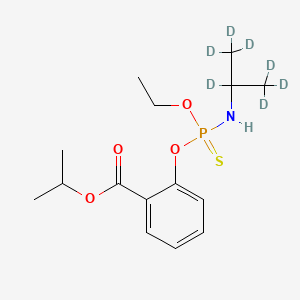
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
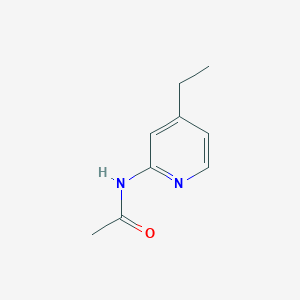
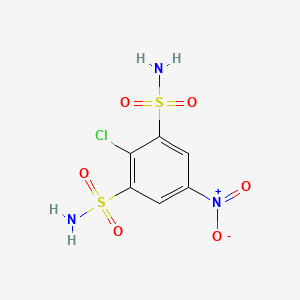
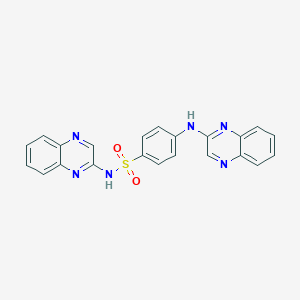
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
